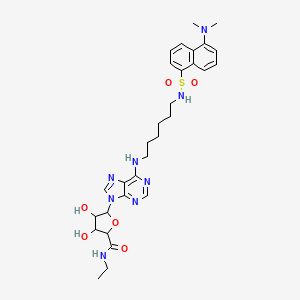

N6-Dansylhexyl-5'-ethylcarboxamidoadenosine

Description

. It is widely used in biochemical and pharmacological research due to its ability to bind to adenosine receptors and its fluorescent properties, which allow for easy detection and analysis.

Properties

IUPAC Name |

5-[6-[6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexylamino]purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40N8O6S/c1-4-31-29(41)26-24(39)25(40)30(44-26)38-18-35-23-27(33-17-34-28(23)38)32-15-7-5-6-8-16-36-45(42,43)22-14-10-11-19-20(22)12-9-13-21(19)37(2)3/h9-14,17-18,24-26,30,36,39-40H,4-8,15-16H2,1-3H3,(H,31,41)(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDPJPUVKHWZHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCCCCCCNS(=O)(=O)C4=CC=CC5=C4C=CC=C5N(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40N8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dansyl-NECA involves the reaction of N-ethylcarboxamidoadenosine (NECA) with dansyl chloride. The reaction typically occurs in a basic medium, such as sodium carbonate buffer, at room temperature. The free amino groups of NECA react with dansyl chloride, yielding the dansylated product .

Industrial Production Methods

While specific industrial production methods for Dansyl-NECA are not well-documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process includes purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Dansyl-NECA primarily undergoes substitution reactions due to the presence of reactive amino groups. It can also participate in fluorescence-based reactions, where its fluorescent properties are utilized for detection and analysis .

Common Reagents and Conditions

Reagents: Dansyl chloride, sodium carbonate buffer, NECA.

Conditions: Room temperature, basic medium.

Major Products

The major product of the reaction between NECA and dansyl chloride is Dansyl-NECA, which exhibits strong fluorescence properties .

Scientific Research Applications

Dansyl-NECA has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe to study molecular interactions and binding affinities.

Biology: Employed in the detection of adenosine receptors in various biological samples.

Medicine: Investigated for its potential therapeutic effects and as a tool for drug discovery.

Industry: Utilized in the development of fluorescent sensors and diagnostic tools.

Mechanism of Action

Dansyl-NECA exerts its effects by binding to adenosine receptors, specifically acting as an antagonist. This binding inhibits the normal action of adenosine, which can affect various physiological processes. The fluorescent properties of Dansyl-NECA allow researchers to track its binding and interactions with receptors .

Comparison with Similar Compounds

Similar Compounds

N-ethylcarboxamidoadenosine (NECA): The parent compound of Dansyl-NECA, used as an adenosine receptor agonist.

Dansyl chloride: A reagent used for labeling amino groups in various compounds.

Fluorescent adenosine receptor ligands: Other compounds that bind to adenosine receptors and exhibit fluorescence.

Uniqueness

Dansyl-NECA is unique due to its dual functionality as both an adenosine receptor antagonist and a fluorescent probe. This combination allows for detailed studies of receptor interactions and molecular dynamics, making it a valuable tool in both basic and applied research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.